molecular formula C20H27NO2 B1463554 N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline CAS No. 1040688-98-9

N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline

Cat. No.: B1463554
CAS No.: 1040688-98-9
M. Wt: 313.4 g/mol
InChI Key: QIQLVXYOJHTXKZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline typically involves the reaction of 2-methylphenol with butyl bromide to form 2-(2-methylphenoxy)butane. This intermediate is then reacted with 4-propoxyaniline under specific conditions to yield the final product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the phenoxy and aniline groups.

    Reduction: Reduced forms of the phenoxy and aniline groups.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline is used extensively in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and aniline groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-Methylphenoxy)ethyl]-4-propoxyaniline
  • N-[2-(2-Methylphenoxy)propyl]-4-propoxyaniline
  • N-[2-(2-Methylphenoxy)butyl]-4-ethoxyaniline

Uniqueness

N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline is unique due to its specific combination of phenoxy and aniline groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications, particularly in studying protein interactions and developing new synthetic methodologies .

Properties

IUPAC Name

N-[2-(2-methylphenoxy)butyl]-4-propoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2/c1-4-14-22-19-12-10-17(11-13-19)21-15-18(5-2)23-20-9-7-6-8-16(20)3/h6-13,18,21H,4-5,14-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQLVXYOJHTXKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)NCC(CC)OC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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